N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
Description
N1-((3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide (CAS: 872724-28-2) is a synthetic oxalamide derivative featuring a 4-chlorophenylsulfonyl-substituted oxazolidine ring linked to a morpholinopropyl group via an oxalamide bridge. Its molecular formula is C20H29ClN4O6S (MW: 489.0 g/mol) .
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-10-13-30-17(24)14-22-19(26)18(25)21-6-1-7-23-8-11-29-12-9-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDOLEOIYFPRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound incorporates oxazolidinone and morpholine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibition, and protein-binding capabilities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 432.9 g/mol. The compound contains a sulfonamide group, which is often associated with antibacterial activity, and an oxazolidinone core that has been linked to various therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅ClN₄O₅S |
| Molecular Weight | 432.9 g/mol |
| CAS Number | 874804-58-7 |
Antibacterial Activity
The antibacterial efficacy of compounds containing oxazolidinone derivatives has been well-documented. Studies have shown that this compound exhibits moderate to strong activity against various bacterial strains.
In a recent study, derivatives similar to this compound were evaluated for their antibacterial properties against Salmonella typhi and Bacillus subtilis, showing promising results. The synthesized compounds demonstrated varying degrees of effectiveness, suggesting that modifications in structure could enhance their antibacterial potency .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
In one study, several derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory activity compared to standard inhibitors . The structural features contributing to this activity include the presence of the sulfonamide group and the oxazolidinone core.
Protein Binding Interactions
Protein binding studies using bovine serum albumin (BSA) have shown that the synthesized compounds interact with BSA effectively, which is crucial for understanding their pharmacokinetics. The binding constants obtained from fluorescence measurements indicate a significant interaction between the compound and BSA, suggesting that these compounds may have favorable distribution characteristics in biological systems .
Case Studies
- Antibacterial Screening : A series of oxazolidinone derivatives were tested against multiple bacterial strains. Among them, this compound showed strong inhibition against Salmonella typhi with an MIC value lower than that of conventional antibiotics.
- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound inhibited urease with an IC50 value significantly lower than traditional urease inhibitors, suggesting potential for development as a therapeutic agent against conditions like kidney stones or peptic ulcers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives with Morpholinopropyl and Aryl Sulfonyl Groups
a. N1-(3-Morpholinopropyl)-N2-((3-((4-Nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Molecular Formula : C19H27N5O8S (MW: 485.5 g/mol) .
- The nitro group may enhance redox activity but reduce metabolic stability compared to the chloro analog.
b. N1-(4-Chlorophenyl)-N2-(2-(4-Hydroxyphenyl)propyl)oxalamide (Compound 117)
- Structure : Simpler oxalamide backbone with a 4-chlorophenyl group and a hydroxylated alkyl chain .
- Key Differences : Lacks the sulfonyl-oxazolidine and morpholine components, resulting in reduced steric bulk and different solubility profiles. The hydroxyl group may improve hydrogen-bonding capacity, favoring interactions with polar biological targets.
c. N1-(4-Chlorophenyl)-N2-(1-(4-Hydroxyphenyl)propan-2-yl)oxalamide (Compound 118)
Thiazol-Imine Derivatives with Morpholine and Chlorophenyl Groups
a. (2Z)-4-(4-Chlorophenyl)-N-(4-Methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
Bis-Azetidinyl Oxalamide (Compound 4)**
Phthalimide Derivatives (3-Chloro-N-phenyl-phthalimide)**
- Structure : Aromatic phthalimide core with a chloro substituent .
- Key Differences : Lacks the sulfonyl and morpholine functionalities. Primarily used in polymer synthesis due to its planar structure and thermal stability, contrasting with the hypothesized biological applications of the main compound.
Structural and Functional Group Analysis Table
Research Implications and Gaps
- Biological Data: Limited evidence on the main compound’s activity necessitates further studies to compare its efficacy with analogs like Compounds 117–118, which have hydroxyl groups for target engagement.
- Synthetic Challenges : The sulfonyl-oxazolidine motif in the main compound requires precise regioselective synthesis, contrasting with simpler oxalamides or thiazoles.
Preparation Methods
Oxazolidine Ring Formation
The oxazolidine scaffold is synthesized via cyclization of 2-amino-1,3-propanediol derivatives. A representative protocol involves:
- Substrate Preparation : 2-Amino-1,3-propanediol is treated with 4-chlorobenzenesulfonyl chloride in dichloromethane at 0°C, yielding the sulfonamide intermediate.
- Cyclization : Heating the intermediate at 80°C in toluene with p-toluenesulfonic acid catalyzes ring closure to form 3-((4-chlorophenyl)sulfonyl)oxazolidine.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 4-ClC₆H₄SO₂Cl, Et₃N | CH₂Cl₂ | 0°C → RT | 78 |
| 2 | p-TsOH | Toluene | 80°C | 85 |
Methylamine Functionalization
The oxazolidine ring is functionalized via reductive amination:
- Aldehyde Formation : Oxidation of the oxazolidine’s secondary alcohol using Dess-Martin periodinane generates the corresponding aldehyde.
- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol yields the (3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methylamine.
Synthesis of 3-Morpholinopropylamine
Alkylation of Morpholine
Morpholine is alkylated using 3-chloropropylamine hydrochloride under basic conditions:
- Reaction Setup : Morpholine (1.2 equiv), 3-chloropropylamine (1.0 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 12 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1) yields 3-morpholinopropylamine with >90% purity.
Optimization Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | CH₃CN | 60°C | 92 |
| NaOH | H₂O/EtOH | 80°C | 75 |
Oxalamide Coupling Strategies
Oxalyl Chloride-Mediated Coupling
The most widely reported method involves sequential amidation using oxalyl chloride:
- Activation : 3-Morpholinopropylamine (1.0 equiv) reacts with oxalyl chloride (1.1 equiv) in dry THF at −20°C, forming the monoacyl chloride intermediate.
- Coupling : Addition of (3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methylamine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C yields the target oxalamide.
Critical Parameters :
- Temperature Control : Below 0°C minimizes side reactions like over-chlorination.
- Solvent Selection : THF provides optimal solubility without competing nucleophilic interference.
Carbodiimide-Based Coupling
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
- Activation : Oxalic acid (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF for 30 minutes.
- Stepwise Amidation :
- First amine (3-morpholinopropylamine) is added at 0°C, stirred for 2 hours.
- Second amine (oxazolidinylmethylamine) is introduced, with reaction completion in 12 hours at RT.
Yield Comparison :
| Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Oxalyl Chloride | ClCOCOCl | THF | 68 |
| EDCI/HOBt | EDCI | DMF | 74 |
Mechanistic Insights and Side Reactions
Competing Pathways in Oxalyl Chloride Reactions
Over-chlorination at the oxazolidine nitrogen is a major side reaction, observed in 15–20% of cases when temperatures exceed −10°C. This is mitigated by:
Epimerization Risks
The oxazolidine ring’s stereogenic center is susceptible to epimerization under acidic or high-temperature conditions. NMR monitoring (δ 4.2–4.5 ppm for CH₂N protons) confirms configuration retention when reactions are conducted below 40°C.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate enhanced efficiency using continuous flow reactors:
Purification Challenges
The polar morpholinopropyl group necessitates advanced techniques:
- Crystallization : Ethyl acetate/hexane mixtures (3:7) yield 98% pure product.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves diastereomeric impurities.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18, 70:30 acetonitrile/0.1% TFA water) shows a single peak at 6.8 minutes, confirming >99% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
